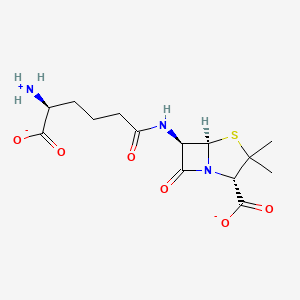

isopenicillin N(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

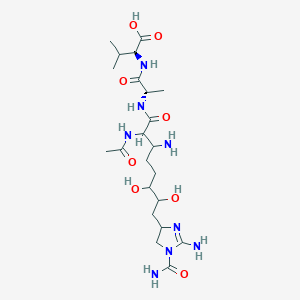

Isopenicillin N(1-) is conjugate base of isopenicillin N. It is a conjugate base of an isopenicillin N.

Applications De Recherche Scientifique

1. Enzyme Structure and Function

Isopenicillin N synthase, crucial in penicillin and cephalosporin antibiotics biosynthesis, has been extensively studied. Recent advances reveal insights into its structure and function. The enzyme's unique chemistry has been elucidated through spectroscopic, molecular genetic, and crystallographic approaches, highlighting the nature of its ferrous iron active site and a novel structural motif involved in iron binding (Kreisberg-Zakarin et al., 2004).

2. Enzymatic Properties and Assays

Isopenicillin N synthase (IPNS) from Aspergillus nidulans, a no-heme iron(II)-dependent oxygenase, has been studied for its properties using a continuous spectrophotometric assay. The assay monitors absorbance increase characteristic of penicillin nucleus formation, revealing insights into the influential factors affecting the IPNS enzymatic reaction and its kinetics (Dubus et al., 2000).

3. Biosynthesis Regulation and Compartmentalization

Research has detailed the biosynthesis process of β-lactam antibiotics, starting from the condensation of amino acids to form a tripeptide, which is then cyclized to isopenicillin N. This process involves gene expression controlled by pleiotropic regulators and compartmentalization in microbodies, critical for intracellular transport of intermediates (Martín et al., 2010).

4. Mechanistic Insights through Modeling

Density-functional calculations have been used to propose a detailed mechanism for the IPNS reaction, supporting the general scheme of β-lactam and thiazolidine ring formations. The studies highlight similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, providing insights into the activation of C-H bonds and the ring formation sequence (Lundberg et al., 2008).

5. Substrate Analogues and Mechanistic Probes

Various studies have used cyclopropyl-containing tripeptide analogues to probe the mechanism of IPNS, revealing new insights into substrate orientation and reactivity. These studies have also identified key differences in the active site environment when compared to natural substrates (Howard-Jones et al., 2007).

6. Structural Characterization and Binding Studies

Structural studies of IPNS with various substrates and analogues have provided a comprehensive understanding of its active site. These include analyses of substrate binding, active site geometry, and the reaction mechanism of IPNS with different substrate analogues (Clifton et al., 2003; Ge et al., 2008; Grummitt et al., 2004).

Propriétés

Nom du produit |

isopenicillin N(1-) |

|---|---|

Formule moléculaire |

C14H20N3O6S- |

Poids moléculaire |

358.39 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[(5S)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8+,9-,11+/m0/s1 |

Clé InChI |

MIFYHUACUWQUKT-GTQWGBSQSA-M |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)

![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)

![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)